3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
Overview
Description
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin: is a naturally occurring coumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties . This particular compound is characterized by the presence of a 1,1-dimethylallyl group at the 3-position, a hydroxy group at the 8-position, and a methoxy group at the 7-position of the coumarin core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin typically involves the prenylation of a coumarin precursor. One common method is the electrophilic prenylation of 7-methoxycoumarin using 1,1-dimethylallyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enzymatic methods using prenyltransferases have been explored for the regioselective prenylation of coumarins, offering a greener alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to form a carbonyl group.
Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Formation of 3-(1,1-Dimethylallyl)-7-methoxy-8-oxocoumarin.
Reduction: Formation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxydihydrocoumarin.
Substitution: Formation of various 7-substituted coumarin derivatives.
Scientific Research Applications
Chemistry: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: This compound has shown potential in various biological applications, including:
Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
Anticancer Activity: Inhibits the growth of certain cancer cell lines by inducing apoptosis.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and cosmetic products due to its bioactive properties .
Mechanism of Action
The biological activity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is primarily attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of pathogens, leading to cell lysis.
Anticancer Activity: Induces apoptosis through the activation of caspases and the mitochondrial pathway.
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.
Comparison with Similar Compounds
- 7-(3’,3’-Dimethylallyloxy)-6-methoxycoumarin
- 3-(1’,1’-Dimethylallyl)-8-(3’,3’-dimethylallyl)-7-methoxycoumarin (Ramosinin)
- 8-(3’,3’-Dimethylallyl)-7-(3’,3’-dimethylallyloxy)coumarin (Ramosin)
Uniqueness: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is unique due to the specific positioning of its functional groups, which confer distinct biological activities and chemical reactivity. Compared to other similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Biological Activity
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a coumarin derivative isolated from the roots of Toddalia asiatica. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16O4
- Molecular Weight : 260.29 g/mol
- CAS Number : 61899-42-1
The compound's structure features a methoxy group and a hydroxyl group, which are believed to contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that coumarins exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit nitric oxide (NO) production in LPS-stimulated macrophages. Specifically, 4-hydroxy-7-methoxycoumarin demonstrated a concentration-dependent reduction in NO production, suggesting potential applications in inflammatory conditions .
Compound | Concentration (mM) | NO Production Reduction (%) |
---|---|---|
4H-7MTC | 0.6 | 23.10 |
4H-6MC | 0.5 | 21.27 |
4H-7MC | 0.5 | 17.61 |
Antioxidant Activity
Coumarins are known for their antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of these compounds, thus increasing their antioxidant capacity.
Anticancer Potential
Studies have highlighted the anticancer potential of coumarins through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, certain derivatives have been shown to inhibit the proliferation of cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : This compound may inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Modulation of Enzyme Activity : It has been observed to affect various metabolic enzymes and transporters, influencing drug metabolism and excretion pathways.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), this compound can induce cell cycle arrest in cancer cells.
Case Studies
Recent studies have explored the pharmacokinetics and bioavailability of coumarins, including the effects of conjugated metabolites on renal transporters like OAT1 and OAT3. These studies suggest that coumarins may enhance the systemic exposure of co-administered drugs while reducing nephrotoxicity .
Properties
IUPAC Name |
8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZZAAGBIUZSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149315 | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61899-42-1 | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61899-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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